2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane
CAS No.: 1461705-78-1
Cat. No.: VC2868015
Molecular Formula: C12H17N5O
Molecular Weight: 247.3 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1461705-78-1 |
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Molecular Formula | C12H17N5O |
Molecular Weight | 247.3 g/mol |
IUPAC Name | 3-(azepan-2-yl)-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C12H17N5O/c1-17-8-9(7-14-17)12-15-11(16-18-12)10-5-3-2-4-6-13-10/h7-8,10,13H,2-6H2,1H3 |
Standard InChI Key | XEFDDALCIXDIAZ-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)C2=NC(=NO2)C3CCCCCN3 |
Canonical SMILES | CN1C=C(C=N1)C2=NC(=NO2)C3CCCCCN3 |
Introduction
Structural Characterization
Molecular Identity and Composition
2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane has a molecular formula of C12H17N5O with a molecular weight of 247.30 g/mol. The compound contains five nitrogen atoms strategically positioned within its structure, contributing to its potential for diverse molecular interactions . This nitrogen-rich composition is particularly significant for pharmaceutical applications, as nitrogen heterocycles frequently demonstrate biological activity across multiple therapeutic areas.
The compound is identified by several chemical identifiers:
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SMILES notation: CN1C=C(C=N1)C2=NC(=NO2)C3CCCCCN3
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InChI: InChI=1S/C12H17N5O/c1-17-8-9(7-14-17)12-15-11(16-18-12)10-5-3-2-4-6-13-10/h7-8,10,13H,2-6H2,1H3
Structural Architecture
The molecular architecture of this compound centers around three connected heterocyclic systems:
The compound's three-dimensional structure involves a specific connectivity pattern where the 1-methyl-1H-pyrazol-4-yl group is attached to the 5-position of the 1,2,4-oxadiazole ring, while the azepane ring connects at the 3-position of the oxadiazole.
Physical and Chemical Properties
Physical State and Solubility
Based on structural analysis, 2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane is likely a crystalline solid at room temperature. The presence of both hydrophilic heterocyclic rings and a more lipophilic azepane moiety suggests amphiphilic properties, which would influence its solubility profile. The compound would be expected to exhibit moderate solubility in polar organic solvents like methanol, ethanol, and dichloromethane.
Spectroscopic Properties
Mass spectrometry data indicates several characteristic adducts that can be observed, providing valuable information for analytical identification of the compound:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 248.15059 | 158.6 |
[M+Na]+ | 270.13253 | 168.8 |
[M+NH4]+ | 265.17713 | 164.0 |
[M+K]+ | 286.10647 | 168.6 |
[M-H]- | 246.13603 | 161.0 |
[M+Na-2H]- | 268.11798 | 164.5 |
[M]+ | 247.14276 | 160.6 |
[M]- | 247.14386 | 160.6 |
These predicted collision cross-section (CCS) values provide important information for mass spectrometry-based identification and characterization, particularly using ion mobility spectrometry techniques. The collision cross-section represents the effective area for the interaction between an ion and the buffer gas molecules during ion mobility measurements.
Electronic Properties
The electronic distribution within the molecule is influenced by the presence of multiple nitrogen atoms in the pyrazole and oxadiazole rings, along with the oxygen atom in the oxadiazole. These electronegative elements create regions of varying electron density throughout the structure, contributing to the molecule's potential for interaction with biological targets. The nitrogen atoms can serve as hydrogen bond acceptors, while the azepane NH group (if present) can function as a hydrogen bond donor.
Synthetic Approaches
Pyrazole Synthesis Strategies
The 1-methyl-1H-pyrazole component could be synthesized through established methods, similar to other pyrazole derivatives described in the literature. A common approach involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. For specific 1-methyl-1H-pyrazole-4-carboxaldehyde or carboxylic acid derivatives, methylhydrazine could be reacted with suitable β-dicarbonyl compounds, followed by functionalization at the 4-position.
Oxadiazole Formation
The formation of the 1,2,4-oxadiazole ring typically proceeds through the reaction of amidoximes with carboxylic acid derivatives. In the context of synthesizing 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, the approach might involve:
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Conversion of a 1-methyl-1H-pyrazole-4-carbonitrile to an amidoxime
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Reaction of this amidoxime with an appropriate carboxylic acid derivative
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Cyclization under controlled conditions to form the 1,2,4-oxadiazole ring structure
Azepane Integration
The final assembly would require the integration of the azepane ring, which could be achieved through reactions involving amine precursors and possibly using protecting groups to ensure selective reactivity. The formation of the azepane ring itself might involve cyclization reactions of appropriate linear precursors with terminal functional groups capable of forming the desired seven-membered heterocycle.
Structural Comparison with Related Compounds
Relationship to Other Pyrazole-Oxadiazole Compounds
Several structurally related compounds provide useful comparative insights. For example, 5-[4-[[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]methyl]phenyl]pyrimidin-2-amine shares the 5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol structural element but differs in the substitution at the 3-position of the oxadiazole ring .
Similarly, Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]- contains a comparable pyrazole-oxadiazole linkage but with different substituents on the pyrazole ring and a phenolic group rather than an azepane at the 3-position of the oxadiazole.
Comparison with Azepane-Containing Compounds
1-(5-Methyl-1,3-thiazol-2-yl)azepane represents another azepane-containing heterocyclic compound, though it features a thiazole ring rather than the pyrazole-oxadiazole system present in our target compound. The azepane ring in these compounds contributes to similar conformational properties and potential for interactions with biological targets.
Applications in Research and Development
Medicinal Chemistry Applications
In medicinal chemistry, 2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane could serve as:
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A lead compound for developing novel therapeutic agents targeting specific biological pathways.
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A pharmacophore model for designing compounds with enhanced biological activities.
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A structural template for creating focused chemical libraries for high-throughput screening.
The compound's heterocyclic structure provides multiple points for structural modification, allowing for systematic exploration of structure-activity relationships.
Analytical Chemistry Applications
The well-defined spectroscopic properties of 2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane, particularly its mass spectrometric behavior, make it potentially useful as:
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A reference standard for analytical method development
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A model compound for studying ionization and fragmentation patterns in mass spectrometry
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A probe molecule for investigating ion mobility separation techniques
The predicted collision cross-section values provide valuable information for developing and validating ion mobility-based analytical methods.
Synthetic Chemistry Applications
Beyond its potential biological applications, this compound may serve as:
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A building block for more complex heterocyclic systems
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A model for studying heterocyclic chemistry and ring-forming reactions
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A template for developing new synthetic methodologies for complex nitrogen heterocycles
Structure-Activity Relationship Considerations
Bioisosteric Replacements
Strategic bioisosteric replacements could provide analogs with potentially improved properties:
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Replacement of the pyrazole with isosteric heterocycles like isoxazole, thiazole, or imidazole
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Substitution of the oxadiazole with bioisosteric rings such as thiadiazole or triazole
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Modification of the azepane to other ring sizes (e.g., piperidine, azocane) or introduction of additional heteroatoms
These modifications would allow for systematic exploration of the structure-activity landscape while potentially enhancing drug-like properties.
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